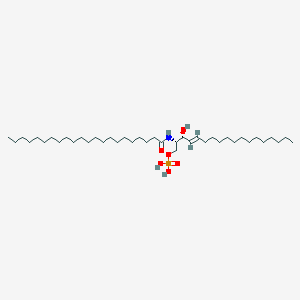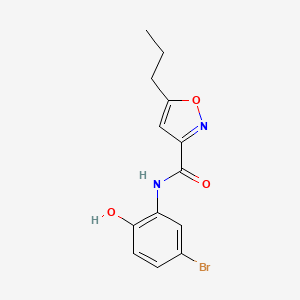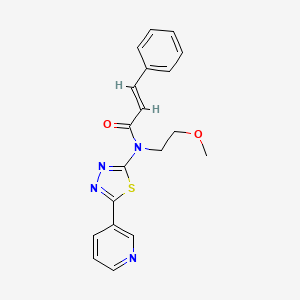
CerP(d18:1/22:0)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerp(D18:1/22:0) belongs to the class of organic compounds known as phosphosphingolipids. These are sphingolipids with a structure based on a sphingoid base that is attached to a phosphate head group. They differ from phosphonospingolipids which have a phosphonate head group. Thus, cerp(D18:1/22:0) is considered to be a ceramide lipid molecule. Cerp(D18:1/22:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cerp(D18:1/22:0) has been found throughout all human tissues. Within the cell, cerp(D18:1/22:0) is primarily located in the membrane (predicted from logP) and endosome. Cerp(D18:1/22:0) can be biosynthesized from sphingosine and docosanoic acid.
N-docosanoylsphingosine-1-phosphate is a ceramide 1-phosphate that is the N-docosanoyl derivative of sphingosine. It derives from a sphingosine and a docosanoic acid. It is a conjugate acid of a N-docosanoylsphingosine-1-phosphate(2-).
Scientific Research Applications
Applications in Cardiovascular Health
- A study by Mantovani and Dugo (2020) found that higher plasma levels of certain ceramides, including Cer(d18:1/22:0), were not significantly associated with major adverse cardiovascular events, suggesting a different role for this specific ceramide in cardiovascular health (Mantovani & Dugo, 2020).
Ceramides in Clinical Measurements
- Kauhanen et al. (2016) developed a high-throughput LC–MS/MS assay for routine measurement of various ceramides, including CerP(d18:1/22:0), in human plasma, indicating its utility in clinical diagnostics and research (Kauhanen et al., 2016).
- Laaksonen et al. (2016) highlighted the predictive value of distinct plasma ceramide ratios, including CerP(d18:1/22:0), for cardiovascular death in patients with coronary artery disease, underscoring its significance in clinical prognostics (Laaksonen et al., 2016).
- Havulinna et al. (2016) reported that distinct serum ceramides are associated with the risk of incident major adverse cardiovascular events in apparently healthy individuals, suggesting the potential of CerP(d18:1/22:0) as a biomarker (Havulinna et al., 2016).
High-Throughput Screening for Ceramides
- Dittakavi et al. (2019) developed a RapidFire coupled to tandem mass spectrometry (RF-MS/MS) assay method for high-throughput screening of various ceramides, including CerP(d18:1/22:0), in HepG-2 cells, demonstrating its importance in biochemical research (Dittakavi et al., 2019).
Properties
Molecular Formula |
C40H80NO6P |
|---|---|
Molecular Weight |
702 g/mol |
IUPAC Name |
[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C40H80NO6P/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(43)41-38(37-47-48(44,45)46)39(42)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42H,3-32,34,36-37H2,1-2H3,(H,41,43)(H2,44,45,46)/b35-33+/t38-,39+/m0/s1 |
InChI Key |
ZRTZYMMYLZPKEQ-GLQCRSEXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3aS,5S,11bR)-7-hydroxy-5-methyl-3,3a,5,11b-tetrahydro-2H-benzo[g]furo[3,2-c]isochromene-2,6,11-trione](/img/structure/B1238934.png)
![N-[(4-fluorophenyl)methyl]-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1238935.png)

![2-[3-(3-methoxyphenyl)-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1238937.png)

![1-methyl-4-[(1S)-1,2,2-trimethylcyclopentyl]cyclohexa-1,3-diene](/img/structure/B1238943.png)

![methyl (Z)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B1238950.png)
![[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B1238951.png)

